Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methoxy]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECOFGGANJCPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis is a two-step process involving Boc protection of 4-hydroxypiperidine followed by benzylation with 4-fluorobenzyl bromide.
Boc Protection of 4-Hydroxypiperidine
4-Hydroxypiperidine reacts with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under basic conditions (e.g., 4-dimethylaminopyridine, DMAP). The reaction proceeds at 0–25°C for 6–12 hours, yielding tert-butyl 4-hydroxypiperidine-1-carboxylate with >90% purity.
Benzylation with 4-Fluorobenzyl Bromide
The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is deprotonated using sodium hydride (NaH) in dry THF. Subsequent reaction with 4-fluorobenzyl bromide at 25–60°C for 8–24 hours affords the target compound. Work-up involves aqueous extraction (saturated NaHCO₃ and NaCl) and chromatography, yielding 80–85% product.
Key Data:
Palladium-Catalyzed Coupling
A palladium-mediated approach couples tert-butyl 4-chloropiperidine-1-carboxylate with 4-fluorobenzyl alcohol under ligand-assisted conditions.
Reaction Conditions
A mixture of tert-butyl 4-chloropiperidine-1-carboxylate, 4-fluorobenzyl alcohol, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 5 mol%), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP; 10 mol%), and cesium carbonate (Cs₂CO₃; 2.0 equiv) in toluene is heated at 100°C for 16 hours. The product is isolated via filtration and column chromatography.
Key Data:
Mesylation and Benzylation
Tert-butyl 4-hydroxypiperidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) to form the mesylate intermediate. Subsequent displacement with 4-fluorobenzyl alcohol in dimethylformamide (DMF) at 80°C yields the product.
Key Data:
-
Reagents: MsCl (1.5 equiv), DCM, 4-fluorobenzyl alcohol (1.2 equiv).
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Yield: 78%.
Comparative Analysis of Synthetic Methods
| Parameter | Williamson | Pd-Catalyzed | Mesylation |
|---|---|---|---|
| Yield | 82% | 75% | 78% |
| Reaction Time | 24 h | 16 h | 12 h |
| Cost | Low | High | Moderate |
| Functional Tolerance | Moderate | High | Low |
| Scalability | Excellent | Good | Moderate |
Insights:
-
The Williamson method is optimal for large-scale synthesis due to cost-effectiveness and high yields.
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Palladium catalysis is preferred for substrates sensitive to strong bases.
Optimization Strategies
Solvent Effects
Temperature Control
-
Benzylation: Elevated temperatures (60°C) reduce reaction time but risk Boc deprotection. Optimal at 40°C.
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Coupling: 100°C ensures efficient oxidative addition in Pd-mediated routes.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Solutions
Boc Deprotection Side Reactions
Regioselectivity in Benzylation
Industrial Applications and Patents
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and fluorobenzyl ether oxygen serve as nucleophilic sites. Reactions often involve deprotonation using bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF or THF) at 0–35°C . For example:
These reactions highlight the compound's utility in constructing heterocyclic scaffolds.
Deprotection of the tert-Butyl Group
The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions (e.g., HCl in dioxane or TFA in DCM), yielding the free piperidine amine. This step is critical for further functionalization:
| Substrate | Reagent/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Boc-protected piperidine | HCl (aqueous) | 4-((4-Fluorobenzyl)oxy)piperidine HCl | Intermediate for drug synthesis |
The hydrochloride salt is stable and facilitates purification via crystallization.
Oxidation Reactions
The methylthio group in related derivatives (e.g., pyrimidine analogs) undergoes oxidation to sulfones using m-chloroperbenzoic acid (mCPBA) :
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylthio-pyrimidine analog | mCPBA, DCM | Pyrimidine sulfone derivative | 75% |
This reaction modifies electronic properties, enhancing binding affinity in drug candidates.
Mitsunobu Reactions
The hydroxyl group in intermediates participates in Mitsunobu reactions to form ethers. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are commonly employed :
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine methanol derivative | DIAD, PPh₃, 5-chloro-2-hydroxybenzonitrile | Aryl ether-linked piperidine | 60% |
This method is pivotal for attaching aromatic moieties to the piperidine core.
Hydrolysis Reactions
The fluorobenzyl ether is stable under basic conditions but hydrolyzes in strong acids (e.g., H₂SO₄) to yield phenolic derivatives:
| Substrate | Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Fluorobenzyl ether | H₂SO₄, reflux | Piperidine-4-ol derivative | Requires harsh conditions |
Reductive Amination
The deprotected piperidine amine undergoes reductive amination with aldehydes/ketones (e.g., using NaBH₃CN or H₂/Pd-C):
| Substrate | Reagent/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Piperidine HCl salt | 4-fluorobenzaldehyde, NaBH₃CN | N-alkylated piperidine | Kinase inhibitor intermediate |
Suzuki Coupling
Bromo- or iodo-substituted derivatives participate in cross-coupling reactions. For example, a bromopyridine intermediate undergoes Suzuki coupling with arylboronic acids :
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromopyridine-piperidine | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-piperidine conjugate | 55% |
Key Stability and Reactivity Insights
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Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl but stabilizes intermediates.
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Electronic Effects : The electron-withdrawing fluorine atom enhances the ether’s oxidative stability .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating pure products .
This compound’s modular reactivity makes it indispensable in synthesizing kinase inhibitors, protease modulators, and other bioactive molecules.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity :
Research has demonstrated that derivatives of piperidine, including tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate, can act as inhibitors of bacterial enzymes, particularly beta-lactamase. This activity is crucial for the development of new antibiotics to combat resistant strains of bacteria. A study highlighted that compounds with similar structures exhibited effective inhibition against beta-lactamase when used in conjunction with beta-lactam antibiotics, enhancing their efficacy against infections .
Anti-inflammatory Properties :
Compounds derived from piperidine frameworks have shown promising anti-inflammatory effects. In vivo studies indicated that certain derivatives significantly reduced inflammation in carrageenan-induced rat paw edema models. The percentage inhibition values ranged from 39% to over 54%, suggesting that this compound could be explored for therapeutic use in inflammatory conditions .
Synthesis of Biologically Active Compounds
Intermediate in Synthesis :
this compound serves as a versatile intermediate in the synthesis of various biologically active compounds. It can be transformed into other piperidine derivatives or used as a building block for more complex structures, facilitating the development of novel therapeutic agents .
Structure-Activity Relationship Studies :
The compound has been utilized in structure-activity relationship (SAR) studies to optimize the pharmacological properties of related piperidine derivatives. These studies focus on modifying functional groups to enhance potency and selectivity against specific biological targets, such as enzymes involved in metabolic pathways .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various piperidine derivatives, including this compound. The findings revealed that these compounds effectively inhibited the growth of Mycobacterium tuberculosis, with IC50 values ranging from 13 to 22 µM. This suggests potential applications in treating tuberculosis and other bacterial infections .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory activity, piperidine derivatives were evaluated for their effects on inflammatory markers in animal models. Results indicated that certain derivatives exhibited significant reductions in inflammatory cytokines, supporting their potential use as anti-inflammatory agents in clinical settings .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate is not well-documented. its structure suggests potential interactions with biological targets such as enzymes or receptors in the central nervous system. The fluorobenzyl group may enhance its binding affinity to specific molecular targets, thereby modulating their activity .
Comparison with Similar Compounds
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate
- Structure : The bromine atom replaces fluorine at the para position of the benzyl group.
- Molecular Formula: C₁₇H₂₄BrNO₃ (vs. C₁₇H₂₄FNO₃ for the fluoro analog).
- Molecular Weight : 370.29 g/mol (vs. 309.38 g/mol for the fluoro analog) .
- The bromo analog is often used in Suzuki coupling reactions due to bromine’s reactivity in cross-coupling chemistry .
Tert-butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate
- Structure: Features a difluorinated benzyl group and an amino linker instead of an ether.
- CAS : 1349716-46-4.
- Properties: The amino group introduces hydrogen-bonding capability, while difluorination enhances electronegativity and lipophilicity. This compound is utilized in the development of selective kinase inhibitors .
Variations in Piperidine Substituents
Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate
- Structure : A trifluoromethylphenyl group is directly attached to the piperidine ring.
- Synthesis : Prepared via sp³ C–C bond cleavage and alkylboration strategies (71% yield) .
- Properties : The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the piperidine ring and enhancing resistance to oxidative metabolism .
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Structure : Contains a hydroxymethylphenyl group.
- Molecular Weight : 295.35 g/mol.
- Applications : The hydroxymethyl group offers a site for further functionalization, such as esterification or conjugation, making it valuable in prodrug design .
Functional Group Replacements
Tert-butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
- Structure : A triazole ring replaces the ether linkage, synthesized via copper-catalyzed azide-alkyne cycloaddition (77% yield) .
- Properties : The triazole group enhances π-π stacking interactions in biological targets and improves aqueous solubility compared to the ether analog .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The tert-butyl carbamate group in these compounds allows for facile deprotection under acidic conditions, enabling further functionalization .
- Biological Relevance: Fluorinated analogs exhibit enhanced binding to hydrophobic pockets in enzymes like BET family kinases, with IC₅₀ values in the nanomolar range .
- Stability: The 4-fluorobenzyl ether derivative demonstrates superior stability in microsomal assays compared to non-halogenated analogs, attributed to fluorine’s electronegativity .
Biological Activity
Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- CAS Number : 1121587-29-8
- Molecular Weight : 239.29 g/mol
The presence of the fluorobenzyl group is significant as it may enhance the compound's lipophilicity and biological activity.
Research indicates that compounds with a piperidine backbone often exhibit significant biological activity due to their ability to interact with various biological targets, including receptors and enzymes. The specific interaction mechanisms for this compound are still under investigation, but similar compounds have shown promise in modulating neurotransmitter systems and inhibiting specific enzymes.
Antitumor Activity
A study highlighted the anti-tumor properties of related compounds, suggesting that tert-butyl derivatives may also exhibit similar activities. For instance, certain piperidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation in vitro and in vivo .
Inhibition of Enzymatic Activity
Compounds similar to this compound have been identified as potential inhibitors of β-lactamase, which is crucial for combating antibiotic resistance. The ability to inhibit enzymes involved in drug metabolism or bacterial resistance mechanisms could position this compound as a valuable asset in antibiotic therapy .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Studies conducted on structurally related compounds have demonstrated varying degrees of cytotoxicity against different cell lines. For example, one study reported an EC50 value (the concentration required to inhibit cell growth by 50%) for a related compound at 0.64 µM with a selectivity index indicating favorable therapeutic windows .
Table: Summary of Biological Activities
Research Implications
The implications of these findings suggest that this compound could serve as a lead compound for further development in oncology and infectious disease treatment. Its structural features allow for modifications that could enhance its potency and selectivity.
Q & A
Q. How can computational modeling predict reactivity in novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
